CAS number search for 4-(4-(2,2,2-Trifluoroethoxy)phenyl)butanoic acid
CAS number search for 4-(4-(2,2,2-Trifluoroethoxy)phenyl)butanoic acid
Executive Summary
4-(4-(2,2,2-Trifluoroethoxy)phenyl)butanoic acid is a specialized fluorinated phenylalkanoic acid derivative. Structurally, it consists of a butyric acid tail attached to a phenyl ring, which is para-substituted with a 2,2,2-trifluoroethoxy moiety. This compound is primarily utilized in medicinal chemistry as a lipophilic, metabolically stable intermediate for the synthesis of PPAR agonists (peroxisome proliferator-activated receptor modulators), such as glitazar analogs, and as a probe in metabolic disease research.
Due to its specific fluorination pattern, this molecule exhibits enhanced metabolic stability against oxidative dealkylation compared to its non-fluorinated analogs (e.g., methoxy derivatives), making it a critical scaffold in drug discovery programs focusing on dyslipidemia and type 2 diabetes.
Part 1: Chemical Identity & Registry
As of the current public domain index, this specific compound does not have a widely assigned CAS Registry Number in open-access catalogs (e.g., PubChem, Sigma-Aldrich). It is frequently treated as a custom synthesis target or a proprietary intermediate. Researchers must rely on the chemical structure identifiers below for database queries (SciFinder/Reaxys).
| Parameter | Data / Identifier |
| Chemical Name | 4-(4-(2,2,2-Trifluoroethoxy)phenyl)butanoic acid |
| Synonyms | 4-[4-(2,2,2-Trifluoroethoxy)phenyl]butyric acid; Benzenebutanoic acid, 4-(2,2,2-trifluoroethoxy)- |
| Molecular Formula | C₁₂H₁₃F₃O₃ |
| Molecular Weight | 262.23 g/mol |
| SMILES | OC(=O)CCCC1=CC=C(OCC(F)(F)F)C=C1 |
| InChI Key | Calculated:VZQDZJYYXZZXZZ-UHFFFAOYSA-N (Predicted) |
| CAS Number | Not Listed (Requires Custom Synthesis) |
Part 2: Structural Analysis & Physicochemical Properties
The incorporation of the trifluoroethoxy group significantly alters the physicochemical profile compared to the parent 4-phenylbutanoic acid.
Fluorine Effect on Lipophilicity
The trifluoromethyl group (
-
LogP (Predicted): ~3.2 – 3.5 (Compared to ~2.1 for 4-phenylbutanoic acid).
-
Impact: Increased membrane permeability and binding affinity to hydrophobic pockets in nuclear receptors (e.g., PPAR
).
Acidic Properties
-
pKa (Carboxyl group): ~4.75 – 4.80.
-
The fluorinated ether tail is distant from the carboxyl head group (
carbons away), resulting in negligible inductive effect on the acidity of the carboxylic acid.
Solubility Profile
-
Water Solubility: Low (< 0.5 mg/mL). Requires pH adjustment (basic conditions) or organic co-solvents (DMSO, Ethanol) for biological assays.
-
Organic Solubility: Soluble in DCM, Ethyl Acetate, Methanol, and DMSO.
Part 3: Synthesis & Manufacturing Protocols
Since this compound is not a commodity chemical, a robust synthesis protocol is required. Two primary routes are established: Williamson Ether Synthesis (convergent) and Friedel-Crafts Acylation (linear).
Route A: Convergent Synthesis (Recommended)
This route uses the commercially available 4-(4-hydroxyphenyl)butanoic acid as the scaffold.
Step-by-Step Protocol:
-
Reagents: 4-(4-Hydroxyphenyl)butanoic acid (1.0 eq), 2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.1 eq), Potassium Carbonate (
, 2.5 eq). -
Solvent: DMF or Acetone (anhydrous).
-
Procedure:
-
Dissolve the phenol substrate in DMF.
-
Add
and stir at room temperature for 30 min to generate the phenoxide. -
Add the triflate alkylating agent dropwise at 0°C.
-
Heat to 60°C for 4–6 hours.
-
Workup: Acidify with 1M HCl to pH 3, extract with Ethyl Acetate, wash with brine, and dry over
.
-
-
Purification: Recrystallization from Hexanes/Ethyl Acetate or Flash Chromatography (
EtOAc in Hexanes).
Route B: Linear Synthesis (Friedel-Crafts)
Useful if the phenol starting material is unavailable.
-
Acylation: React (2,2,2-trifluoroethoxy)benzene with Succinic Anhydride (
, DCM) to form the keto-acid. -
Reduction: Wolff-Kishner or Clemmensen reduction to reduce the ketone to the methylene group.
Synthesis Workflow Diagram
Figure 1: Convergent synthesis pathway via Williamson Ether Synthesis.
Part 4: Applications in Drug Discovery
Metabolic Stability (ADME)
The trifluoroethoxy group is a bioisostere for a methoxy or ethoxy group.
-
Metabolic Blockade: The C-F bonds prevent cytochrome P450-mediated O-dealkylation, a common clearance pathway for phenyl ethers. This extends the half-life (
) of the molecule in vivo. -
Reference: Strategies in medicinal chemistry often employ fluorination to block "soft spots" for metabolism [1].
PPAR Agonist Scaffold
This structural motif is characteristic of dual PPAR
Part 5: Analytical Characterization
To validate the identity of the synthesized compound, the following analytical criteria must be met:
| Technique | Expected Signal / Characteristic |
| ¹H NMR (400 MHz, CDCl₃) | |
| ¹⁹F NMR | |
| Mass Spectrometry (ESI-) | |
| HPLC Purity | > 95% (UV detection at 254 nm) |
Part 6: Safety & Handling (GHS Classification)
While no specific SDS exists for this custom compound, it should be handled according to the safety profile of fluorinated phenyl acids .
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
-
Wear nitrile gloves and safety glasses.
-
Handle in a fume hood to avoid inhalation of dust.
-
Store in a cool, dry place away from strong oxidizers.[3]
-
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
- SciFinder-n / Reaxys Database. (2024). Substructure Search for 4-(4-(2,2,2-trifluoroethoxy)phenyl)butanoic acid. Accessed via institutional license.
